
1-(Chloromethyl)cyclobutane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(Chloromethyl)cyclobutane-1-carbaldehyde” is a chemical compound. It is a derivative of cyclobutane, which is a type of cycloalkane. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . The general formula for a cycloalkane is CnH2n . In this case, the cyclobutane ring has been substituted with a chloromethyl group and a carbaldehyde group .
Molecular Structure Analysis
The molecular structure of “1-(Chloromethyl)cyclobutane-1-carbaldehyde” would consist of a cyclobutane ring with a chloromethyl group and a carbaldehyde group attached. The exact structure would depend on the positions of these groups on the cyclobutane ring .Applications De Recherche Scientifique
Synthesis and Reactivity
1-(Chloromethyl)cyclobutane-1-carbaldehyde serves as a precursor or intermediate in the synthesis of complex organic compounds. For instance, researchers have explored its reactivity in various chemical transformations, leading to the development of novel synthetic routes and methodologies. One notable application involves its use in cycloisomerizations, where the compound undergoes transformation under specific conditions to yield structurally complex molecules with potential applications in medicinal chemistry and material science.
Photochemical Properties
The photochemical behavior of 1-(Chloromethyl)cyclobutane-1-carbaldehyde has been studied to understand its potential in photoreactions. Such investigations reveal the compound's ability to participate in photo-induced processes, leading to the formation of new carbon-carbon bonds or rearrangements. This property is particularly valuable in the field of green chemistry, where light is used as a clean energy source to drive chemical reactions.
Applications in Organic Synthesis
In organic synthesis, 1-(Chloromethyl)cyclobutane-1-carbaldehyde is utilized to construct cyclopropyl and cyclobutyl derivatives, which are key structural motifs in natural products and pharmacologically active compounds. Researchers have developed methodologies that leverage the unique reactivity of this compound to synthesize a wide range of cyclic and acyclic derivatives, highlighting its versatility and utility in synthetic organic chemistry.
Mechanistic Studies
Mechanistic studies involving 1-(Chloromethyl)cyclobutane-1-carbaldehyde contribute to a deeper understanding of its reactivity patterns and the underlying principles governing its transformations. These insights are crucial for the design of new reactions and for optimizing existing synthetic pathways, thereby expanding the toolkit available to chemists for the construction of complex molecular architectures.
References (Sources)
- For insights into the chemistry of related compounds and their synthetic applications, see the work by Hamama et al. (2018) on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs here.
- Photoreduction studies by Funke and Cerfontain (1976) offer a glimpse into the photochemical properties relevant to compounds like 1-(Chloromethyl)cyclobutane-1-carbaldehyde here.
- The exploration of cycloisomerizations by Kothandaraman et al. (2011) demonstrates the utility of related compounds in organic synthesis here.
Propriétés
IUPAC Name |
1-(chloromethyl)cyclobutane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO/c7-4-6(5-8)2-1-3-6/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAOGZIERWPFRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)cyclobutane-1-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


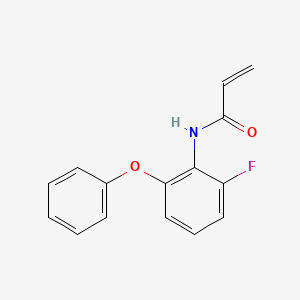

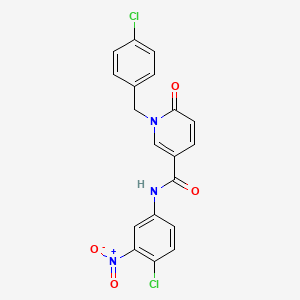

![N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2939627.png)
![2-(4-chlorophenyl)-8-methyl-9-oxo-N-phenyl-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2939628.png)
![N-(1-cyano-1-cyclopropylethyl)-2-({[1-(2-hydroxyethyl)piperidin-4-yl]methyl}(methyl)amino)acetamide](/img/structure/B2939629.png)
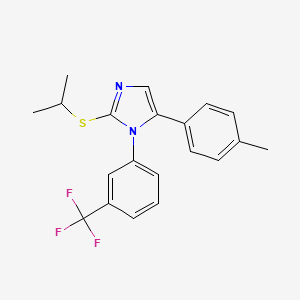
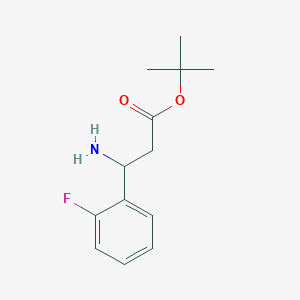
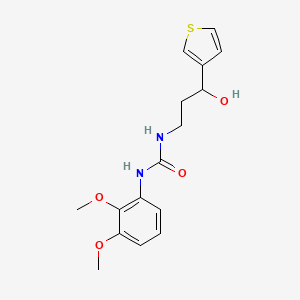
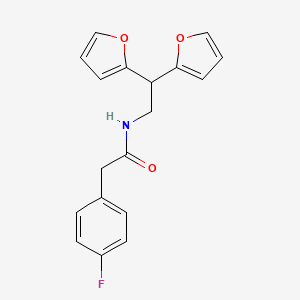
![1-(3-methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2939640.png)
![Ethyl 5-(2-chlorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2939642.png)